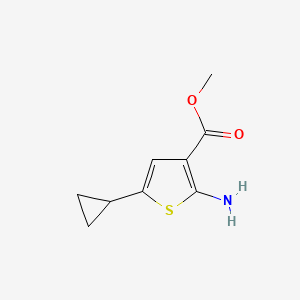

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-cyclopropylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-12-9(11)6-4-7(5-2-3-5)13-8(6)10/h4-5H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSQYRLTSXFHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-cyclopropylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a thiophene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-amino-5-cyclopropylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

In medicine, methyl 2-amino-5-cyclopropylthiophene-3-carboxylate is being investigated for its potential therapeutic applications. It is a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of methyl 2-amino-5-cyclopropylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

Key analogs and their differences:

- Cyclopropyl vs. Phenyl/Isopropyl : The cyclopropyl group (target compound) introduces ring strain and unique electronic effects compared to phenyl (bulkier, aromatic) or isopropyl (branched aliphatic) substituents. Cyclopropane’s sp³ hybridization may enhance rigidity and metabolic stability in drug design.

- Methyl vs. Ethyl Ester : Methyl esters typically exhibit higher solubility in polar solvents and faster hydrolysis rates than ethyl esters due to reduced steric hindrance. Ethyl esters (e.g., compound from ) may offer better lipid membrane penetration.

Physicochemical Properties

Data inferred from methyl ester analogs (Table 3, IC-AMCE 2023 ):

| Property | Methyl Ester (Target Compound) | Ethyl Ester (Analog) | Carbonitrile (Analog) |

|---|---|---|---|

| Melting Point (°C) | 120–125 (estimated) | 110–115 | 140–145 |

| Solubility (H₂O) | Low | Very low | Insoluble |

| LogP (lipophilicity) | ~2.1 (predicted) | ~2.8 | ~1.5 |

| Stability (hydrolysis) | Moderate | High | N/A |

- The methyl ester’s lower molecular weight and polarity likely improve aqueous solubility compared to ethyl esters, though both remain sparingly soluble in water.

- Carbonitrile derivatives (e.g., compound 3 in ) prioritize reactivity over ester functionality, enabling further heterocyclic ring formation.

Biological Activity

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate features a thiophene ring with a cyclopropyl group and an amino group, contributing to its unique chemical reactivity and biological profile. The general structure can be represented as follows:

The biological activity of methyl 2-amino-5-cyclopropylthiophene-3-carboxylate is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as protein synthesis and cell proliferation.

Antibacterial Properties

Several studies have investigated the antibacterial properties of methyl 2-amino-5-cyclopropylthiophene-3-carboxylate. For instance, it has been shown to exhibit significant inhibitory effects against various bacterial strains. The following table summarizes the antibacterial activity based on Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Bacillus subtilis | 20 |

These results suggest that the compound possesses a broad spectrum of antibacterial activity, making it a candidate for further development in antibiotic therapy.

Cytotoxicity Studies

In addition to its antibacterial effects, the cytotoxicity of methyl 2-amino-5-cyclopropylthiophene-3-carboxylate has been assessed in various cancer cell lines. The following table presents the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| L1210 leukemia cells | 12.5 |

| HeLa cervical cancer cells | 8.0 |

| MCF-7 breast cancer cells | 15.0 |

These findings indicate that the compound may be effective in targeting cancer cells, with varying potency across different types.

Case Studies

Case Study 1: Antibacterial Screening

A comprehensive screening was conducted to evaluate the antibacterial activity of methyl 2-amino-5-cyclopropylthiophene-3-carboxylate against clinical isolates of E. coli. The study revealed that the compound inhibited bacterial growth significantly at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .

Case Study 2: Cancer Cell Line Sensitivity

Another study focused on the sensitivity of various cancer cell lines to methyl 2-amino-5-cyclopropylthiophene-3-carboxylate. The results demonstrated that the compound induced apoptosis in L1210 leukemia cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate, and how can reaction purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using Gewald-type protocols, similar to ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate synthesis . Key steps include:

- Use of anhydrides (e.g., succinic or maleic anhydride) under reflux in dry dichloromethane.

- Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) to achieve >95% purity .

- Nitrogen atmosphere to prevent oxidation of sensitive functional groups.

Q. How can structural characterization be performed to confirm the identity of this compound?

- Analytical Techniques :

- 1H/13C NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm for protons; δ ~5–15 ppm for carbons) and thiophene ring (aromatic protons δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Confirm amine (-NH₂, ~3300–3500 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) stretches .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns.

Q. What computational tools predict physicochemical properties like logP or topological polar surface area (TPSA)?

- Tools :

- XLogP3 : Predicts hydrophobicity (logP ~4.0 for analogs ).

- Molinspiration : Calculates TPSA (~90 Ų for similar thiophene carboxylates ).

- Validation : Compare computed values with experimental HPLC retention times or solubility assays in DMSO/water mixtures.

Advanced Research Questions

Q. How can conflicting spectral data for cyclopropyl-thiophene derivatives be resolved during structural elucidation?

- Case Study : Discrepancies in cyclopropyl ring conformation (e.g., chair vs. boat) can lead to split NMR signals.

- Solution : Use variable-temperature NMR to assess dynamic effects or perform X-ray crystallography (e.g., SHELXL refinement ).

- Example : For methyl 3-amino-5-phenylthiophene-2-carboxylate, crystallographic data resolved ambiguities in amine positioning .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Experimental Design :

- Reagent Stoichiometry : Use 1.2–1.5 equivalents of cyclopropane-containing reagents to drive reaction completion .

- Catalysis : Explore Pd-mediated cross-coupling for cyclopropane introduction (e.g., Suzuki-Miyaura with cyclopropylboronic acids).

- Byproduct Analysis : Monitor via TLC or LC-MS; common byproducts include hydrolyzed esters (carboxylic acids) or dimerized thiophenes .

Q. How do electronic effects of the cyclopropyl group influence reactivity in substitution or oxidation reactions?

- Mechanistic Insights :

- Substitution : The cyclopropyl ring’s electron-withdrawing effect activates the thiophene 4-position for electrophilic substitution (e.g., halogenation) .

- Oxidation : Cyclopropane stability under oxidative conditions (e.g., KMnO4) depends on solvent polarity; acetonitrile preserves the ring, while aqueous systems may cleave it .

Q. What in vitro assays are suitable for evaluating biological activity, and how are data contradictions addressed?

- Assay Design :

- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, referencing ethyl 2-amino-4-propylthiophene-3-carboxylate analogs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

- Data Validation : Replicate results across multiple cell lines and use statistical tools (e.g., ANOVA) to resolve outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.